molecular formula C12H10FNO B3340657 (3-Fluorophenyl)(pyridin-2-yl)methanol CAS No. 78383-61-6

(3-Fluorophenyl)(pyridin-2-yl)methanol

Cat. No.: B3340657
CAS No.: 78383-61-6
M. Wt: 203.21 g/mol
InChI Key: SWWDFRDACYVBNF-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(pyridin-2-yl)methanol (CAS 78383-61-6) is a fluorinated aromatic alcohol with the molecular formula C₁₂H₁₀FNO and a molecular weight of 203.22 g/mol . Its structure comprises a pyridine ring linked to a 3-fluorophenyl group via a hydroxymethylene bridge. This compound is synthesized via reactions such as the coupling of 3-fluorobenzoic acid derivatives with 2-pyridinecarbaldehyde in the presence of N-isocyanoiminotriphenylphosphorane, yielding 74% under mild conditions . Characterization by NMR reveals a singlet for the hydroxyl proton (δ = 6.63 ppm) and aliphatic CH (δ = 6.24 ppm), with aromatic protons appearing between δ = 7.31–8.93 ppm . It is commercially available as a powder, stored at room temperature, and used in life science research .

Properties

IUPAC Name

(3-fluorophenyl)-pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8,12,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWDFRDACYVBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78383-61-6
Record name (3-fluorophenyl)(pyridin-2-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenyl)(pyridin-2-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with 2-pyridylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran . The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as ethyl acetate . The crude product is purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency. Industrial production would also focus on ensuring the purity and consistency of the product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: (3-Fluorophenyl)(pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as or .

    Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like or .

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents such as or .

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of (3-Fluorophenyl)(pyridin-2-yl)ketone or (3-Fluorophenyl)(pyridin-2-yl)aldehyde.

    Reduction: Formation of this compound or (3-Fluorophenyl)(pyridin-2-yl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3-Fluorophenyl)(pyridin-2-yl)methanol is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: In biological research, this compound is investigated for its potential as a ligand in the study of enzyme-substrate interactions and receptor binding studies. The presence of the fluorine atom can influence the binding affinity and selectivity of the compound towards biological targets .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for the design of drugs with improved pharmacokinetic and pharmacodynamic properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the production of agrochemicals, polymers, and other advanced materials .

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(pyridin-2-yl)methanol is largely dependent on its interaction with specific molecular targets. In biological systems, the compound can act as a ligand that binds to enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. The pyridine ring can participate in π-π stacking interactions with aromatic residues in the target protein, further stabilizing the ligand-protein complex .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their synthesis, and key properties:

Compound Structural Differences Synthesis & Yield Key Findings References
(3-Fluorophenyl)(pyridin-2-yl)methanol Base structure with 3-fluorophenyl and pyridin-2-yl groups. One-pot reaction (74% yield) . Antibacterial potential via oxadiazole derivatives; characterized by NMR .
(5-Chloro-3-(3-fluorophenyl)pyridin-2-yl)methanol Chlorine substituent at pyridine C3. Not explicitly stated. Increased molecular weight (238.67 g/mol); potential enhanced bioactivity due to Cl .
(4-Fluorophenyl)(2-(pyridin-2-yl)phenyl)methanone Ketone instead of alcohol; 4-fluorophenyl and biphenylpyridine. Palladium-catalyzed coupling (56% yield) . Lower polarity compared to alcohol analogs; used in organic electronics .
(2-(4-R-phenyl)quinolin-4-yl)(pyridin-2-yl)methanol Quinoline moiety replaces fluorophenyl. Reduction of ketones with NaBH₄ (87–98% yield) . Higher yields; quinoline enhances π-π stacking in antiviral applications .
(3-(Trifluoromethoxy)pyridin-2-yl)methanol Trifluoromethoxy group replaces fluorophenyl. Not detailed. Increased lipophilicity (logP ~1.8); used in agrochemicals .
(3-Hydroxy-6,7-dimethoxyphenanthren-9-yl)(pyridin-2-yl)methanol Phenanthrene core with methoxy/hydroxy groups. Multi-step synthesis from phenanthrene precursors (60% yield) . Broad-spectrum antiviral activity against tobacco mosaic virus (TMV) .
4-(3-(4-((3-Fluorophenyl)(hydroxy)(pyridin-2-yl)methyl)piperidin-1-yl)... Piperidine ring integrated into structure. Grignard reaction with 3-Fluorophenylmagnesium bromide (~35% yield) . Menin-MLL inhibitor; demonstrates high affinity in leukemia models .

Key Comparative Insights:

Structural Modifications and Bioactivity: The introduction of chlorine (e.g., in (5-chloro-3-(3-fluorophenyl)pyridin-2-yl)methanol) increases molecular weight and may enhance binding to hydrophobic targets . In contrast, trifluoromethoxy groups improve metabolic stability and membrane permeability . Quinoline and phenanthrene derivatives exhibit expanded aromatic systems, facilitating interactions with biological targets like viral proteins .

Synthetic Efficiency: NaBH₄ reduction of ketones (e.g., in quinoline analogs) achieves higher yields (87–98%) compared to one-pot syntheses (74%) for the base compound . Palladium-catalyzed coupling for biphenylpyridine ketones suffers from moderate yields (56%), likely due to steric hindrance .

Applications :

  • Antiviral : Phenanthrene-based analogs show promise against TMV .
  • Antibacterial : Oxadiazole derivatives of the base compound exhibit activity via disruption of bacterial cell membranes .
  • Oncology : Piperidine-containing derivatives are potent menin-MLL inhibitors, highlighting the role of fluorophenyl groups in target specificity .

Physicochemical Properties :

  • Lipophilicity : Trifluoromethoxy and chloro substituents increase logP values, enhancing blood-brain barrier penetration .
  • Solubility : Alcohol derivatives (e.g., base compound) are more water-soluble than ketones, favoring pharmaceutical formulation .

Biological Activity

(3-Fluorophenyl)(pyridin-2-yl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a fluorinated phenyl group and a pyridine ring. Its molecular formula is C₁₁H₉FNO, and it has been studied for various biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxymethyl group (-CH₂OH) linked to the nitrogen of the pyridine ring and a 3-fluorophenyl group. The presence of fluorine enhances its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM) against BacteriaActivity Type
This compoundNot specifiedAntimicrobial
6-(3-Fluorophenyl)pyridine-2-methanol4.69 - 22.9 (B. subtilis)Antibacterial
6-(3-Chlorophenyl)pyridine-2-methanol5.64 - 77.38 (S. aureus)Antibacterial

The minimum inhibitory concentration (MIC) values for related compounds suggest that halogen substituents, such as fluorine, significantly contribute to their bioactivity against various bacterial strains.

Anticancer Properties

The compound's potential anticancer properties are linked to its ability to interact with specific molecular targets involved in cancer cell signaling pathways. The fluorine atom enhances binding affinity to certain enzymes or receptors, potentially inhibiting tumor growth.

Table 2: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
HeLaNot specifiedEnzyme inhibition
MCF-7Not specifiedReceptor modulation

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation.
  • Receptor Binding : Interaction with receptors involved in cellular signaling could alter normal cell function.

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound, revealing insights into how modifications impact biological activity.

  • Study on Fluorinated Compounds : A comparative analysis showed that the introduction of fluorine significantly increased the potency of certain derivatives in inhibiting serotonin uptake, indicating enhanced pharmacological properties due to fluorination .
  • Antifungal Activity Assessment : Another study assessed various pyridine derivatives, including those with similar structures, demonstrating moderate antifungal activity against strains like Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 222.31 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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